1-Octene-1,1-D2
Overview
Description
1-Octene-1,1-D2 is a deuterated form of 1-octene, an organic compound with the formula CH3(CH2)5CH=CD2. This compound is a higher olefin and alpha-olefin, meaning the double bond is located at the alpha (primary) position, which endows it with higher reactivity and useful chemical properties . It is a colorless liquid and is used extensively in the chemical industry.
Preparation Methods
1-Octene-1,1-D2 can be synthesized through several methods:
Ethylene Oligomerization: This is the most common industrial method. .
Fischer-Tropsch Synthesis: This method involves the synthesis of hydrocarbons from carbon monoxide and hydrogen, followed by purification to isolate 1-octene.
Dehydration of Alcohols: This method involves the dehydration of octanol to produce 1-octene.
Chemical Reactions Analysis
1-Octene-1,1-D2 undergoes various chemical reactions:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Hydroformylation: This reaction involves the addition of a formyl group to the double bond, producing aldehydes.
Hydrogenation: The double bond can be hydrogenated to form alkanes.
Polymerization: It can undergo polymerization to form polyolefins, which are used in the production of plastics.
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts such as chromium and nickel.
Scientific Research Applications
1-Octene-1,1-D2 has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the production of various chemicals and materials.
Biology: It is used in the study of lipid metabolism and as a tracer in metabolic studies.
Medicine: It is used in the synthesis of pharmaceuticals and as a reference compound in NMR spectroscopy.
Mechanism of Action
The mechanism of action of 1-Octene-1,1-D2 involves its reactivity due to the presence of the double bond. This double bond can participate in various chemical reactions, such as addition and polymerization, making it a versatile compound in chemical synthesis . The molecular targets and pathways involved include the catalytic sites of enzymes and metal catalysts used in industrial processes .
Comparison with Similar Compounds
1-Octene-1,1-D2 is similar to other alpha-olefins such as 1-hexene and 1-decene. its unique properties, such as the presence of deuterium, make it particularly useful in NMR spectroscopy and as a tracer in metabolic studies . Other similar compounds include:
Properties
IUPAC Name |
1,1-dideuteriooct-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3/i1D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKAKUADMBZCLK-DICFDUPASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=CCCCCCC)[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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